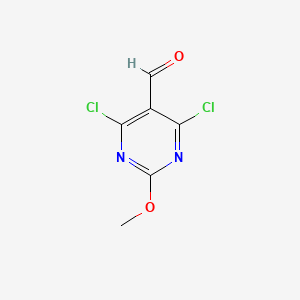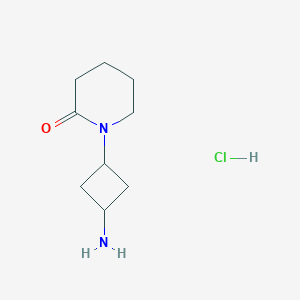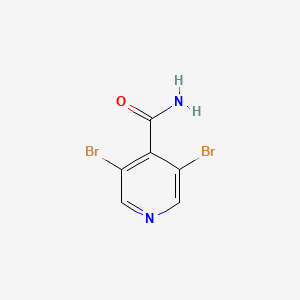
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde
Descripción general
Descripción
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methoxy group at position 2, and an aldehyde group at position 5. It is widely used in organic synthesis and has significant applications in medicinal chemistry and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde typically involves the chlorination of 2-methoxypyrimidine followed by formylation. One common method starts with 2-methoxypyrimidine, which undergoes chlorination using phosphorus oxychloride (POCl3) to introduce chlorine atoms at positions 4 and 6. The resulting 4,6-dichloro-2-methoxypyrimidine is then subjected to a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride to introduce the aldehyde group at position 5 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to ensure efficient chlorination and formylation.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reactions are performed in aqueous or organic solvents under acidic or basic conditions.
Reduction: Reactions are conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: 4,6-Dichloro-2-methoxypyrimidine-5-carboxylic acid.
Reduction: 4,6-Dichloro-2-methoxypyrimidine-5-methanol.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit DNA synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase, which are crucial for nucleotide biosynthesis. In agrochemicals, it may disrupt metabolic pathways in pests, leading to their death or reduced activity .
Comparación Con Compuestos Similares
4,6-Dichloro-5-methoxypyrimidine: Lacks the aldehyde group at position 5.
2,4-Dichloro-5-methoxypyrimidine: Chlorine atoms are at positions 2 and 4 instead of 4 and 6.
4,6-Dichloro-5-methylpyrimidine: Contains a methyl group at position 5 instead of an aldehyde group.
Uniqueness: 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group, which allows for versatile chemical modifications and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
4,6-dichloro-2-methoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNKSDXFDXWCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=N1)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221524 | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4,6-dichloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446412-96-9 | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4,6-dichloro-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446412-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4,6-dichloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001221524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate](/img/structure/B3240719.png)
![8-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B3240722.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B3240729.png)



![4-Methylbenzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B3240767.png)

![Ethyl 2-bromobenzo[d]thiazole-5-carboxylate](/img/structure/B3240781.png)




